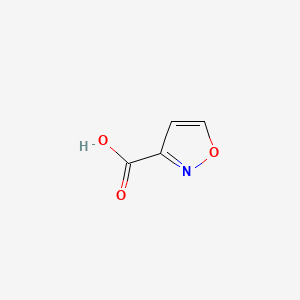

3-Isoxazolecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYRXGFUANQKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461134 | |

| Record name | 3-Isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3209-71-0 | |

| Record name | 3-Isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3209-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Isoxazolecarboxylic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological significance of 3-Isoxazolecarboxylic acid. This heterocyclic compound serves as a crucial building block in medicinal chemistry and drug development, forming the core of numerous biologically active molecules.

Chemical Properties and Structure

This compound is a white to light yellow crystalline solid. Its core structure consists of a five-membered isoxazole ring with a carboxylic acid substituent at the 3-position.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | Isoxazole-3-carboxylic acid | [1] |

| CAS Number | 3209-71-0 | [1][2] |

| Molecular Formula | C₄H₃NO₃ | [1][2] |

| Molecular Weight | 113.07 g/mol | [1][2] |

| Melting Point | 149 °C | [3] |

| Boiling Point (Predicted) | 321.2 ± 15.0 °C | [3][4] |

| pKa (Predicted) | 3.39 ± 0.10 | [3] |

| Appearance | Light yellow solid | [5] |

| Solubility | Sparingly soluble in water. | N/A |

Structural Identifiers

| Identifier | Value | Source(s) |

| SMILES | O=C(O)c1cnoc1 | [3] |

| InChI | InChI=1S/C4H3NO3/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7) | [3] |

| InChIKey | UXYRXGFUANQKTA-UHFFFAOYSA-N | [3] |

Experimental Protocols

Synthesis of this compound and Derivatives

Several synthetic routes to this compound and its derivatives have been reported. A general and regioselective method involves the cycloaddition of a nitrile oxide with an alkyne. One common precursor for the parent compound is ethyl propiolate.

Experimental Protocol: Synthesis of this compound from Ethyl Propiolate (General Procedure)

This protocol is a generalized representation of a common synthetic approach.

-

Generation of Nitrile Oxide: A suitable precursor, such as an aldoxime, is treated with an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite) in an appropriate solvent (e.g., dichloromethane or ethyl acetate) to generate the nitrile oxide in situ.

-

Cycloaddition: Ethyl propiolate is added to the reaction mixture containing the in situ generated nitrile oxide. The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the [3+2] cycloaddition.

-

Hydrolysis: The resulting ethyl 3-isoxazolecarboxylate is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent (e.g., methanol or THF).

-

Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The precipitated this compound is then collected by filtration, washed with cold water, and dried under vacuum.

A patent describes a high-regioselectivity synthesis of 3-substituted-4-isoxazolecarboxylic acids starting from 3-substituted-3-oxopropionates[6]. Another approach involves the reaction of propargylic alcohols with N-iodosuccinimide and N-tert-butyl hydroxylamine hydrochloride[7].

Analytical Characterization

The characterization of this compound and its derivatives is typically performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the isoxazole ring and the position of the substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the C=O of the carboxylic acid and the C=N and N-O bonds of the isoxazole ring. The O-H stretch of the carboxylic acid will appear as a broad band, and the C=O stretch will be observed in the region of 1710-1760 cm⁻¹[8].

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

Biological Significance and Applications

While this compound itself is primarily a building block, its derivatives have garnered significant interest in drug discovery due to their wide range of biological activities.

Diagram of this compound as a Scaffold for Bioactive Molecules

Caption: A diagram illustrating the central role of this compound as a scaffold in the synthesis of various bioactive derivatives.

Derivatives of this compound have been shown to exhibit a variety of pharmacological effects, including:

-

Antitubercular Activity: Ester derivatives of this compound have shown potent activity against Mycobacterium tuberculosis.

-

Anti-inflammatory and Analgesic Effects: Carboxamide derivatives have been investigated for their potential as anti-inflammatory and analgesic agents[9]. Some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes[10].

-

Anticancer Properties: Certain isoxazole derivatives have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of enzymes like topoisomerase and histone deacetylase[11].

-

Enzyme Inhibition: Derivatives have been synthesized as inhibitors of various enzymes, such as xanthine oxidase and bacterial serine acetyltransferase[12][13].

The mechanism of action for these derivatives is diverse and depends on the specific substitutions on the isoxazole ring and the nature of the appended functional groups[11][14].

Synthesis and Reactivity Workflow

The synthesis of functionalized isoxazoles often follows a convergent strategy where the core isoxazole ring is first constructed and then further modified. The following workflow illustrates a general approach to synthesizing bioactive isoxazole carboxamides.

General Synthetic Workflow for Bioactive Isoxazole Carboxamides

Caption: A flowchart outlining the key steps in the synthesis of bioactive isoxazole carboxamide derivatives from simple starting materials.

This guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. The versatility of this scaffold continues to make it an attractive starting point for the discovery of novel therapeutic agents.

References

- 1. Isoxazole-3-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. Isoxazole-3-carboxylic acid , 97% , 3209-71-0 - CookeChem [cookechem.com]

- 4. 3209-71-0 | CAS DataBase [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]

- 13. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Isoxazolecarboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-isoxazolecarboxylic acid, a key heterocyclic compound, and its derivatives, which are of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis methodologies, and significant biological activities, with a focus on its anticancer and antitubercular applications.

Core Compound Identification and Properties

This compound and its derivatives are a class of organic compounds characterized by an isoxazole ring bearing a carboxylic acid group at the 3-position. The parent compound and its substituted analogues have distinct physicochemical properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 3209-71-0 | C₄H₃NO₃ | 113.07 |

| 5-(1H-indol-3-yl)-3-isoxazolecarboxylic acid | 67766-85-2 | C₁₂H₈N₂O₃ | 228.20 |

| 3-Methyl-4-isoxazolecarboxylic acid | 17153-20-7 | C₅H₅NO₃ | 127.10 |

| 5-Methyl-3-isoxazolecarboxylic acid | 4857-42-5 | C₅H₅NO₃ | 127.10 |

| 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | 23598-72-3 | C₁₁H₈ClNO₃ | 237.64 |

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through various chemical reactions. Below are representative experimental protocols for the synthesis of substituted isoxazolecarboxylic acids.

General Synthesis of 3-Substituted-4-Isoxazolecarboxylic Acid[1]

This method provides a high-purity, high-regioselectivity synthesis for 3-substituted-4-isoxazolecarboxylic acids.

Step 1: Synthesis of 3-substituted-isoxazol-5(4H)-one

-

A 3-substituted-3-oxopropionate is used as the starting material.

-

Cyclization is performed with hydroxylamine hydrochloride in the presence of an alkali (e.g., sodium carbonate) in water.

Step 2: Acetalization

-

The resulting 3-substituted-isoxazol-5(4H)-one is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

This reaction yields 4-(dimethylaminomethylene)-3-substituted-isoxazol-5(4H)-one.

Step 3: Ring Opening, Re-closure, and Acidification

-

The product from Step 2 undergoes lactone hydrolysis under alkaline conditions, leading to ring opening.

-

Subsequent re-closure of the ring and acidification yields the final 3-substituted-4-isoxazolecarboxylic acid.

Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate[2]

This procedure illustrates a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters.

Step 1: Preparation of Ethyl β-pyrrolidinocrotonate

-

Ethyl acetoacetate and pyrrolidine are refluxed in benzene with a Dean-Stark trap to remove water.

-

The benzene is removed under reduced pressure to yield the product.

Step 2: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

-

Ethyl β-pyrrolidinocrotonate, 1-nitropropane, and triethylamine are dissolved in chloroform and cooled in an ice bath under a nitrogen atmosphere.

-

A solution of phosphorus oxychloride in chloroform is added slowly.

-

The reaction mixture is stirred and allowed to warm to room temperature.

-

The product is isolated by washing the reaction mixture with water, hydrochloric acid, and sodium hydroxide solution, followed by drying and distillation under vacuum.

Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives[3]

This protocol describes the synthesis of carboxamide derivatives from a this compound precursor.

Step 1: Activation of the Carboxylic Acid

-

5-Methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid is dissolved in dichloromethane (DCM).

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.

-

The mixture is stirred at room temperature.

Step 2: Amide Coupling

-

The desired aniline derivative is added to the reaction mixture.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

The final product is purified by column chromatography.

Biological Activity and Mechanisms of Action

Derivatives of this compound exhibit a wide range of biological activities, with anticancer and antitubercular properties being particularly prominent.

Anticancer Activity

Isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.[1][2] These compounds can induce apoptosis and inhibit key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Caption: Mechanisms of anticancer activity of isoxazole derivatives.

Antitubercular Activity

Several this compound derivatives have shown significant activity against Mycobacterium tuberculosis, including drug-resistant strains. Their mechanism of action often involves the inhibition of enzymes crucial for the bacterium's survival.

Caption: Antitubercular mechanism of isoxazole derivatives.

Experimental Workflow for Synthesis and Evaluation

The development of novel this compound derivatives as therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation.

Caption: Drug discovery workflow for isoxazole derivatives.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold in medicinal chemistry. The synthetic accessibility of this core allows for the generation of diverse libraries of compounds for biological screening. The demonstrated efficacy against cancer and tuberculosis, coupled with well-defined mechanisms of action, positions these compounds as strong candidates for further drug development. This guide provides a foundational understanding for researchers and scientists to explore and innovate within this important class of heterocyclic compounds.

References

A Technical Guide to the Spectroscopic Characterization of 3-Isoxazolecarboxylic Acid

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-Isoxazolecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing this molecule. The document outlines predicted spectral data based on the compound's structure, detailed experimental protocols for data acquisition, and logical workflows for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[1][2] For this compound, ¹H and ¹³C NMR are essential for confirming its structural integrity.

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.0 - 7.2 | Doublet | ~1.5 - 2.0 |

| H-5 | ~8.8 - 9.0 | Doublet | ~1.5 - 2.0 |

| COOH | > 10 (broad) | Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-3 | ~158 - 162 |

| C-4 | ~110 - 114 |

| C-5 | ~150 - 154 |

| C=O (Carboxylic Acid) | ~165 - 175 |

A generalized protocol for obtaining NMR spectra of an organic compound like this compound is as follows.[1]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[3]

-

Transfer to NMR Tube: Filter the solution into a clean, dry NMR tube to a height of about 4-5 cm.[1]

-

Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument's magnetic field strength will determine the resonance frequencies.[4]

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to set include the number of scans, pulse width, and relaxation delay.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required.[2]

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals to determine the relative number of protons.[4]

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Isoxazolecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-isoxazolecarboxylic acid and its derivatives. Isoxazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, serving as scaffolds for the development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological interactions to support ongoing research and drug development efforts.

Physicochemical Properties

The physicochemical properties of this compound derivatives are crucial for their behavior in biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). The following tables summarize key quantitative data for a selection of these compounds.

Table 1: General Physicochemical Data of Selected this compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₄H₃NO₃ | 113.07 | 3209-71-0 |

| 5-Methylisoxazole-3-carboxylic acid | C₅H₅NO₃ | 127.10 | 3405-77-4 |

| 3-Methylisoxazole-4-carboxylic acid | C₅H₅NO₃ | 127.10 | 17153-20-7 |

| 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C₁₁H₈ClNO₃ | 237.64 | 23598-72-3 |

| 5-(1H-Indol-3-yl)-3-isoxazolecarboxylic acid | C₁₂H₈N₂O₃ | 228.20 | 67766-85-2 |

| 3-Phenylisoxazole-5-carboxylic acid | C₁₀H₇NO₃ | 189.17 | 14442-12-7 |

Data compiled from various chemical suppliers and databases.

Table 2: Physical Properties of Selected this compound Derivatives

| Compound Name | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | Solubility |

| 5-Methylisoxazole-3-carboxylic acid | 106-110[1] | - | - | - |

| 3-Methylisoxazole-4-carboxylic acid | 184-190[2] | - | 2.90 ± 0.25[3] | DMSO (Slightly)[3] |

| Isoxazole-5-carboxylic acid | 144-148[4] | 211.74 (rough estimate)[4] | 2.29 ± 0.10[4] | Slightly soluble in water[4] |

| 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid | - | 434.1 ± 35.0 | 3.24 ± 0.10 | - |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the synthesis, purification, and analysis of this compound derivatives.

Synthesis of 3-Substituted-4-Isoxazolecarboxylic Acids

This protocol outlines a general, high-regioselectivity method for the synthesis of 3-substituted-4-isoxazolecarboxylic acids.[5]

Step 1: Cyclization to form 3-substituted-isoxazol-5(4H)-one

-

Dissolve sodium carbonate (0.5 mol) in water (1.5 L) with stirring.

-

Add hydroxylamine hydrochloride (1 mol) in portions.

-

After gas evolution ceases, slowly add the respective 3-substituted-3-oxopropionate (1 mol) dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Extract the aqueous layer with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 3-substituted-isoxazol-5(4H)-one.

Step 2: Formation of 4-(dimethylaminomethylene)-3-substituted-isoxazol-5(4H)-one

-

Dissolve the 3-substituted-isoxazol-5(4H)-one (0.5 mol) in tetrahydrofuran (500 mL).

-

Cool the solution to -5 °C.

-

Slowly add N,N-dimethylformamide dimethyl acetal (0.55 mol) dropwise, maintaining the temperature below 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Remove the solvent under reduced pressure.

Step 3: Ring Opening, Recyclization, and Acidification

-

To the crude product from Step 2, add an aqueous solution of sodium hydroxide (10%).

-

Heat the mixture to induce hydrolysis of the lactone and subsequent ring opening and recyclization.

-

After the reaction is complete, cool the solution and concentrate it to obtain the sodium salt of the 3-substituted-4-isoxazolecarboxylic acid.

-

Acidify the aqueous solution with 6 N hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final 3-substituted-4-isoxazolecarboxylic acid.

Caption: Synthetic workflow for 3-substituted-4-isoxazolecarboxylic acids.

Purification of this compound Derivatives

A general protocol for the purification of this compound derivatives is outlined below, combining aqueous workup and column chromatography.[2]

Aqueous Workup and Extraction

-

Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

-

Wash the organic solution with a dilute acid (e.g., 1 M HCl) to remove basic impurities.

-

Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic this compound derivative will move to the aqueous layer.

-

Separate the aqueous layer and cool it in an ice bath.

-

Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate the purified product.

-

Extract the acidified aqueous layer with an organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the purified product.

Column Chromatography (if further purification is needed)

-

Normal Phase:

-

Stationary Phase: Silica gel.

-

Eluent: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent should be optimized based on the specific derivative. It is often beneficial to add a small amount of acetic or formic acid to the eluent to keep the carboxylic acid protonated and prevent tailing.

-

-

Reversed Phase:

-

Stationary Phase: C18-functionalized silica gel.

-

Eluent: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), typically with an acidic modifier like 0.1% formic acid or trifluoroacetic acid.[6]

-

Caption: General purification workflow for this compound derivatives.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength appropriate for the chromophore of the specific derivative (typically around 254 nm).

-

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire a standard proton NMR spectrum to determine the chemical shifts, coupling constants, and integration of protons.

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the number of unique carbon environments.

Biological Activity and Mechanisms of Action

This compound derivatives have shown promise as inhibitors of various enzymes, making them attractive candidates for drug development.

Inhibition of Xanthine Oxidase

Several 5-phenylisoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and linked to conditions like gout.[7] The catalytic mechanism of xanthine oxidase involves a molybdenum cofactor (MoCo) at the active site.[7][8]

The inhibition mechanism often involves the isoxazole derivative binding to the active site of the enzyme, preventing the substrate (xanthine) from accessing it. Molecular docking studies have suggested that these inhibitors can form key interactions with amino acid residues in the active site, such as π-π stacking with phenylalanine residues and polar interactions with glutamine and arginine residues.[9]

Caption: Proposed mechanism of Xanthine Oxidase inhibition.

Inhibition of Cyclooxygenase (COX) Enzymes

Certain isoxazole derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[5][10] The two main isoforms, COX-1 and COX-2, have highly similar structures, but a key difference in their active sites—isoleucine 523 in COX-1 versus the smaller valine 523 in COX-2—creates a larger binding pocket in COX-2.[5] This structural difference allows for the design of selective COX-2 inhibitors, which can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Isoxazole-based inhibitors can be designed to exploit this difference, with specific substitutions on the isoxazole scaffold leading to preferential binding to the COX-2 active site.[5]

Caption: Selective inhibition of COX-2 by this compound derivatives.

This technical guide serves as a foundational resource for professionals engaged in the research and development of this compound derivatives. The provided data, protocols, and mechanistic insights are intended to facilitate further exploration and innovation in this promising area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement | Semantic Scholar [semanticscholar.org]

- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. teledyneisco.com [teledyneisco.com]

- 7. The complete catalytic mechanism of xanthine oxidase: a computational study - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry's Architectural History

An In-depth Technical Guide on the Discovery and Historical Development of Isoxazole Compounds in Drug Discovery

For researchers, scientists, and drug development professionals, the isoxazole ring represents a privileged scaffold in medicinal chemistry. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, has been a recurring motif in a multitude of clinically significant drugs, demonstrating a remarkable versatility in biological activity. This technical guide delves into the historical discovery and evolution of isoxazole-containing compounds, providing a comprehensive overview of their synthesis, key experimental methodologies, and the signaling pathways they modulate.

A Glimpse into the Past: The Dawn of Isoxazole Chemistry

The journey of isoxazoles in chemistry began in the late 19th and early 20th centuries. The pioneering work of Claisen in 1903, who first synthesized the parent isoxazole, laid the foundational stone for this class of compounds. Subsequently, the extensive studies by Quilico and his contemporaries on the 1,3-dipolar cycloaddition of nitrile oxides with alkynes established the most fundamental and widely employed method for constructing the isoxazole ring. This reaction's robustness and regioselectivity have made it a cornerstone of isoxazole synthesis to this day.

The therapeutic potential of isoxazoles began to be realized with the advent of the sulfonamide antibiotics. Sulfamethoxazole, introduced in the United States in 1961, emerged as a key antibacterial agent, often used in combination with trimethoprim.[1] Its discovery marked a significant milestone, showcasing the isoxazole moiety's ability to be incorporated into established pharmacophores to enhance or modify their activity.

Further solidifying the isoxazole's place in the medicinal chemist's toolbox was the development of the selective cyclooxygenase-2 (COX-2) inhibitor, valdecoxib. Developed by Searle (now part of Pfizer), valdecoxib was designed to offer the anti-inflammatory and analgesic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[2] Although later withdrawn from the market due to concerns about cardiovascular side effects, its development highlighted the isoxazole ring's utility in designing highly selective enzyme inhibitors.

Another landmark isoxazole-containing drug is leflunomide, an immunomodulatory agent used in the treatment of rheumatoid and psoriatic arthritis. Leflunomide functions as a prodrug, with its active metabolite inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine synthesis pathway.[3] This mechanism of action demonstrated the isoxazole scaffold's potential in targeting fundamental cellular processes for therapeutic intervention.

Quantitative Bioactivity of Key Isoxazole Compounds

The following tables summarize the quantitative biological data for representative isoxazole-containing drugs and experimental compounds, providing a comparative overview of their potency.

| Compound | Target | Assay Type | IC50 / EC50 / MIC | Reference |

| Antibacterial Agents | ||||

| Sulfamethoxazole | Dihydropteroate Synthase | Bacterial Growth Inhibition | Varies by species | [1] |

| Anti-inflammatory Agents | ||||

| Valdecoxib | COX-2 | Enzyme Inhibition | 27 nM (Monocyte COX-2) | [4] |

| Valdecoxib | COX-1 | Enzyme Inhibition | 0.57 µM (Platelet COX-1) | [4] |

| Immunomodulatory Agents | ||||

| Leflunomide (active metabolite A77 1726) | Dihydroorotate Dehydrogenase (DHODH) | Enzyme Inhibition | ~600 nM | [3] |

| Anticancer Agents (Experimental) | ||||

| Isoxazole Derivative 1 | HeLa cells | Cytotoxicity | 15.48 ± 0.89 µg/mL | [5] |

| Isoxazole Derivative 2 | Hep3B cells | Cytotoxicity | ~23 µg/mL | [5] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of seminal isoxazole drugs and the biological assays used to evaluate their activity.

Synthesis of Leflunomide

This protocol describes a common two-step synthesis of leflunomide from 5-methylisoxazole-4-carboxylic acid.[1][3][6][7][8]

Step 1: Preparation of 5-Methylisoxazole-4-carboxylic acid chloride

-

To a reaction vessel equipped with a reflux condenser and stirrer, add 5-methylisoxazole-4-carboxylic acid (1.0 equivalent) and toluene (12.5 mL per gram of the acid).

-

Heat the mixture to reflux to azeotropically remove any residual water.

-

Cool the solution to 25-30°C.

-

Optionally, add a catalytic amount of N,N-Dimethylformamide (~0.01 equivalents).

-

Slowly add thionyl chloride (1.1 equivalents) to the mixture at 25-30°C.

-

Stir the reaction mixture at this temperature for a specified time until the reaction is complete (monitored by TLC or other suitable methods).

-

The resulting solution of 5-methylisoxazole-4-carboxylic acid chloride is typically used in the next step without isolation.

Step 2: Synthesis of Leflunomide

-

In a separate reaction vessel, prepare a suspension of 4-(trifluoromethyl)aniline (1.05 equivalents) and an alkali metal bicarbonate (e.g., NaHCO3, 1.1 equivalents) in a suitable solvent such as toluene or a mixture of toluene and water.

-

Heat the suspension to 40-60°C with vigorous stirring.

-

Slowly add the previously prepared solution of 5-methylisoxazole-4-carboxylic acid chloride to the suspension over a period of 20-30 minutes, maintaining the temperature.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. Leflunomide will precipitate as a white solid.

-

Isolate the product by filtration, wash with water and a cold solvent (e.g., toluene), and dry under vacuum at 60-80°C.

Synthesis of Valdecoxib

The synthesis of valdecoxib can be achieved through various routes, with a common method involving the formation of the isoxazole ring from a diketone precursor.[2][9][10][11]

Step 1: Preparation of the Diketone

-

React deoxybenzoin with a suitable acetylating agent in the presence of a base to form the corresponding β-diketone.

Step 2: Cyclization to form the Isoxazole Ring

-

Treat the β-diketone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a solvent like ethanol.

-

Reflux the reaction mixture until the cyclization is complete.

Step 3: Sulfonylation

-

Treat the resulting 3,4-diphenyl-5-methylisoxazole with chlorosulfonic acid at a controlled temperature.

Step 4: Amination

-

React the intermediate sulfonyl chloride with aqueous ammonia to afford valdecoxib.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.[12][13][14][15]

-

Reagents and Materials: Recombinant human DHODH, test compound (e.g., the active metabolite of leflunomide), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100), dihydroorotic acid (DHO), Coenzyme Q10 (CoQ10), and 2,6-dichloroindophenol (DCIP).

-

Procedure: a. Prepare a stock solution of the test compound in DMSO. b. In a 96-well plate, add the assay buffer and varying concentrations of the test compound. Include a DMSO-only control. c. Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C. d. Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer. e. Initiate the reaction by adding the substrate solution to each well. f. Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity. g. Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This fluorometric assay is used to screen for COX-2 inhibitors.[4][16][17][18][19][20]

-

Reagents and Materials: Human recombinant COX-2 enzyme, COX assay buffer, COX probe, COX cofactor, arachidonic acid, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Procedure: a. Dissolve test inhibitors in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the test inhibitor or assay buffer (for enzyme control). c. Add the COX-2 enzyme to all wells except for a no-enzyme control. d. Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor. e. Add the reaction mix to each well. f. Initiate the reaction by adding arachidonic acid solution to all wells. g. Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C. h. Calculate the rate of the reaction and the percentage of inhibition for each test compound to determine the IC50 value.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow relevant to the discovery of isoxazole-based drugs.

Conclusion

From their early discovery to their establishment as a versatile pharmacophore, isoxazole compounds have left an indelible mark on the landscape of medicinal chemistry. The historical journey of drugs like sulfamethoxazole, valdecoxib, and leflunomide underscores the isoxazole ring's remarkable ability to be tailored for a wide array of therapeutic targets. The synthetic accessibility of this scaffold, primarily through the robust 1,3-dipolar cycloaddition, continues to fuel the exploration of new isoxazole-based drug candidates. As our understanding of disease biology deepens, the isoxazole motif is poised to remain a critical architectural element in the design of future generations of innovative medicines.

References

- 1. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 2. Valdecoxib synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 8. jelsciences.com [jelsciences.com]

- 9. WO2005085218A1 - A novel process for preparing valdecoxib - Google Patents [patents.google.com]

- 10. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3,5-Disubstituted Isoxazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a focal point in the design of novel bioactive molecules.[2] This technical guide provides a comprehensive overview of the key synthetic strategies for accessing 3,5-disubstituted isoxazoles, complete with detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways.

Core Synthetic Methodologies

The construction of the 3,5-disubstituted isoxazole ring can be efficiently achieved through several reliable synthetic routes. The two most prominent methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.

1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is the most versatile and widely employed method for the regioselective synthesis of 3,5-disubstituted isoxazoles.[3][4] The nitrile oxide intermediate is typically generated in situ from a stable precursor to circumvent its inherent instability.[5]

Common methods for in situ nitrile oxide generation include:

-

Oxidation of Aldoximes: Utilizing oxidizing agents such as N-chlorosuccinimide (NCS), hypervalent iodine reagents, or m-chloroperbenzoic acid (m-CPBA).[3][6]

-

Dehydrohalogenation of Hydroximoyl Chlorides: Treatment of hydroximoyl chlorides with a base.[7]

-

Dehydration of Nitroalkanes. [1]

The general workflow for this synthetic approach is depicted below.

Condensation of 1,3-Diketones with Hydroxylamine

A classical and straightforward approach to isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride.[8] This method can, however, sometimes result in the formation of regioisomeric products. The reaction proceeds through the initial formation of a monoxime intermediate, which then undergoes cyclization and dehydration to yield the aromatic isoxazole ring.[9]

The logical flow of this condensation reaction is outlined below.

References

- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Natural Products Containing the Isoxazole Moiety

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its presence in natural products often confers significant biological activity, making these compounds valuable leads for drug discovery. This technical guide provides an in-depth overview of key natural products containing the isoxazole moiety, their biological activities, associated signaling pathways, and detailed experimental protocols for their study.

Introduction to Isoxazole-Containing Natural Products

Natural products incorporating the isoxazole skeleton are a diverse group of compounds isolated from a wide range of sources, including mushrooms, bacteria, and marine sponges.[1][2] The isoxazole ring system is electron-rich and possesses a weak nitrogen-oxygen bond, making it a versatile intermediate for synthetic modifications aimed at enhancing biological properties.[3][4] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroactive effects.[3][4][5][6]

Key Isoxazole-Containing Natural Products and Their Biological Activities

Several well-known natural products feature the isoxazole core. This section details their sources, structures, and primary biological effects.

2.1. From Fungi: Ibotenic Acid and Muscimol

Perhaps the most famous isoxazole-containing natural products are ibotenic acid and its decarboxylated derivative, muscimol, found in mushrooms of the Amanita genus, such as Amanita muscaria (fly agaric).[7][8][9]

-

Ibotenic Acid: A potent neurotoxin that acts as a non-selective agonist for glutamate receptors. It is considered a prodrug to the more psychoactive muscimol.[7]

-

Muscimol: A potent and selective agonist for the γ-aminobutyric acid (GABA) A receptor, the primary inhibitory neurotransmitter system in the brain.[7] This interaction leads to its sedative and hallucinogenic properties.[7] Muscimol is a superagonist of extrasynaptic α4β3δ subunit-containing GABAA receptors.[7]

2.2. From Fungi: Tricholomic Acid

Isolated from mushrooms like Tricholoma muscarium, tricholomic acid is a non-proteinogenic amino acid with a structure similar to glutamic acid.[10] It interacts with glutamate receptors and has been explored as a flavor enhancer due to its umami taste properties.[10]

2.3. From Bacteria: Cycloserine

Cycloserine, an antibiotic produced by Streptomyces species, is a simple isoxazole-containing compound.[1] It is used as a second-line treatment for tuberculosis.

2.4. From Marine Organisms

A vast number of isoxazole alkaloids have been isolated from marine sponges.[1] These compounds often possess complex structures and exhibit a range of bioactivities, including antimicrobial and cytotoxic effects.[11][12][13] For instance, homopseudopteroxazole and pseudopteroxazole, isolated from the coral P. rigida, have shown strong inhibition against Mycobacterium tuberculosis.[13]

Quantitative Biological Data

The following tables summarize key quantitative data for prominent isoxazole-containing compounds and their derivatives, providing a basis for comparison of their biological potency.

Table 1: Neuroreceptor Activity of Amanita Mushroom Alkaloids

| Compound | Receptor Target | Activity | Potency | Source |

|---|---|---|---|---|

| Muscimol | GABAA | Potent Agonist | High | Amanita muscaria |

| Ibotenic Acid | Glutamate Receptors | Non-selective Agonist | Moderate | Amanita muscaria |

| (S)-Dihydromuscimol | GABAA | Potent Agonist | Higher than Muscimol | Synthetic Derivative |

| (R)-Dihydromuscimol | GABA Reuptake | Inhibitor | Moderate | Synthetic Derivative |

Data compiled from multiple sources.[7][14]

Table 2: Cytotoxic and Antimicrobial Activities of Isoxazole Derivatives

| Compound/Derivative | Activity Type | Cell Line / Organism | IC50 / MIC | Reference Compound |

|---|---|---|---|---|

| Curcumin Isoxazole Derivative (40) | Anticancer | MCF7 (Breast Cancer) | 3.97 µM | Curcumin (IC50 = 21.89 µM) |

| Sclareol Isoxazoline Derivative (34a) | Anticancer | HepG2, HuCCA-1, A549 | 13.20–21.16 µM | Sclareol (IC50 = 49.89–70.40 µM) |

| Andrographolide Isoxazoline Derivatives (31a-d, 32) | Anticancer | HCT15, HeLa, DU145 | < 40 µg/mL | - |

| Cinchonic Acid Isoxazole Derivative (47a) | Antitubercular | M. tuberculosis H37Rv | 0.5 µg/mL | - |

| Sclareol Isoxazoline Derivative (34b) | Antitubercular | - | 14.58 µM | - |

| Sclareol Isoxazoline Derivative (34b) | Antibacterial | Bacillus cereus | 29.16 µM | Sclareol (MIC = 162.07 µM) |

IC50 = Half maximal inhibitory concentration; MIC = Minimum inhibitory concentration. Data from a review of natural product derivatives.[3][4][6]

Signaling and Biosynthetic Pathways

4.1. Muscimol and GABAergic Signaling

Muscimol exerts its primary effects by directly binding to and activating GABAA receptors, which are ligand-gated ion channels. This activation leads to an influx of chloride ions, hyperpolarization of the neuron, and subsequent inhibition of neurotransmission. This mechanism is central to its sedative and hypnotic effects.

Caption: Muscimol acts as a potent agonist at the postsynaptic GABA-A receptor.

4.2. Biosynthesis of Ibotenic Acid

Recent research has elucidated the genetic basis for the biosynthesis of ibotenic acid in Amanita muscaria.[9][15] The pathway is initiated by the stereoselective hydroxylation of glutamate. A proposed gene cluster, termed the ibo cluster, contains the necessary enzymes for the subsequent steps to form the isoxazole ring.[8][9]

Caption: Biosynthesis of Ibotenic Acid and Muscimol from L-Glutamate.

Experimental Protocols

This section provides generalized methodologies for the isolation, characterization, and bioassay of isoxazole-containing natural products, based on common practices in the field.

5.1. Protocol: General Isolation and Purification

This workflow outlines a typical procedure for extracting isoxazole alkaloids from fungal or marine sources.

Caption: General workflow for the isolation of isoxazole natural products.

Methodology Details:

-

Collection and Preparation: Fresh biological material (e.g., Amanita muscaria fruiting bodies, marine sponge tissue) is collected, flash-frozen in liquid nitrogen, and lyophilized (freeze-dried) to remove water. The dried material is then ground into a fine powder.

-

Extraction: The powdered material is subjected to exhaustive extraction with a suitable solvent system, such as methanol/water or a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and partitioned between two immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity. The isoxazole-containing fraction is identified using a preliminary bioassay or thin-layer chromatography (TLC).

-

Column Chromatography: The active fraction is subjected to column chromatography over a stationary phase like silica gel or Sephadex LH-20. Elution is performed with a solvent gradient to separate the components. Fractions are collected and monitored by TLC.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled and purified to homogeneity using preparative reverse-phase HPLC (RP-HPLC) with a suitable mobile phase (e.g., acetonitrile/water gradient).

-

Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), and comparison to literature data.

5.2. Protocol: In Vitro Antibacterial Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a purified isoxazole compound against bacterial strains.

Methodology (Broth Microdilution):

-

Preparation of Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown to the logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). The culture is diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The purified isoxazole compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of two-fold serial dilutions are prepared in a 96-well microtiter plate using the broth as the diluent.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (broth + bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader. An optional viability indicator like resazurin can be added to aid visualization.

Conclusion and Future Directions

Natural products containing the isoxazole moiety represent a rich source of biologically active compounds with significant therapeutic potential. The neuroactive properties of muscimol and the antimicrobial activities of marine-derived alkaloids highlight the diverse applications of this heterocyclic core. Future research should focus on the isolation and characterization of novel isoxazole compounds from underexplored ecological niches, the complete elucidation of their biosynthetic pathways to enable synthetic biology approaches, and the rational design of semi-synthetic derivatives with improved potency, selectivity, and pharmacokinetic profiles. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the discovery and development of next-generation therapeutics based on the isoxazole scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. The isoxazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]

- 7. Muscimol - Wikipedia [en.wikipedia.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Ibotenic Acid Biosynthesis in the Fly Agaric Is Initiated by Glutamate Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tricholomic acid - Wikipedia [en.wikipedia.org]

- 11. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Dihydromuscimol - Wikipedia [en.wikipedia.org]

- 15. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Isoxazolecarboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-isoxazolecarboxylic acid esters, key heterocyclic scaffolds in medicinal chemistry and drug development. The following sections outline two primary synthetic strategies: the condensation of β-ketoesters with hydroxylamine and the [3+2] cycloaddition of nitrile oxides with alkynes. Each method is presented with a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the workflow.

Method 1: Synthesis from β-Ketoesters and Hydroxylamine

This classical and widely used method involves the reaction of a β-ketoester with hydroxylamine, typically in the presence of a base. The reaction proceeds via condensation and subsequent cyclization to form the isoxazole ring.

Experimental Protocol: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

This protocol is adapted from a general procedure for the synthesis of 3-substituted-5-methylisoxazoles.

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium acetate (1.2 eq)

-

Ethanol

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium acetate in water.

-

Add an equal volume of ethanol to the flask.

-

To the stirred solution, add ethyl acetoacetate dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure ethyl 5-methylisoxazole-3-carboxylate.

Quantitative Data Summary: Synthesis from β-Ketoesters

| Starting β-Ketoester | Product | Reaction Conditions | Yield (%) | Reference |

| Methyl acetoacetate | 3-methyl-4-hydrogen-isoxazol-5-one | Sodium carbonate, Hydroxylamine hydrochloride, Water, rt, overnight | 95.9 | [1] |

| 3-(4-methoxyphenyl)-3-oxomethylpropionate | 3-(4-methoxyphenyl)-4-hydrogen-isoxazol-5-one | Sodium carbonate, Hydroxylamine hydrochloride, Water, rt, overnight | 93.5 | [1] |

| 3-(3-pyridyl)-3-oxomethylpropionate | 3-(3-pyridyl)-4-hydrogen-isoxazol-5-one | Sodium carbonate, Hydroxylamine hydrochloride, Water, rt, overnight | 75.3 | [1] |

| Ethyl 2-hydroxy-3-methyl-4-oxo-pent-2-enoate | Ethyl 5-ethyl-3-methylisoxazole-4-carboxylate | Hydroxylamine hydrochloride, Sodium acetate, Ethanol, rt, 4h | 92 | [2] |

Experimental Workflow: Synthesis from β-Ketoesters

Caption: Workflow for the synthesis of this compound esters from β-ketoesters.

Method 2: 1,3-Dipolar Cycloaddition

This method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides or by the dehydration of nitro compounds. This approach offers high regioselectivity.

Experimental Protocol: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

This protocol is a well-established procedure for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters.[3]

Materials:

-

Ethyl β-pyrrolidinocrotonate (1.0 eq)

-

1-Nitropropane (1.29 eq)

-

Triethylamine

-

Phosphorus oxychloride (1.11 eq)

-

Chloroform

-

6 N Hydrochloric acid

-

5% Aqueous sodium hydroxide

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Ethyl β-pyrrolidinocrotonate:

-

In a flask fitted with a Dean-Stark apparatus, dissolve ethyl acetoacetate and pyrrolidine in benzene.

-

Reflux the mixture under a nitrogen atmosphere for 45 minutes, collecting the water that forms.

-

Remove the benzene under reduced pressure to yield ethyl β-pyrrolidinocrotonate, which can be used without further purification.[3]

-

-

Cycloaddition Reaction:

-

In a three-necked flask cooled in an ice bath, dissolve ethyl β-pyrrolidinocrotonate, 1-nitropropane, and triethylamine in chloroform under a nitrogen atmosphere.

-

Slowly add a solution of phosphorus oxychloride in chloroform to the stirred reaction mixture.

-

After the addition is complete (approx. 3 hours), remove the ice bath and continue stirring at room temperature for an additional 15 hours.[3]

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel and wash with cold water.

-

Wash the chloroform layer with 6 N hydrochloric acid until the aqueous layer remains acidic.

-

Successively wash the chloroform layer with 5% aqueous sodium hydroxide and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Distill the product under vacuum to yield pure ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[3]

-

Quantitative Data Summary: 1,3-Dipolar Cycloaddition

| Nitrile Oxide Precursor | Alkyne/Enamine | Reaction Conditions | Yield (%) | Reference |

| 1-Nitropropane | Ethyl β-pyrrolidinocrotonate | POCl3, Et3N, Chloroform, 0°C to rt, 18h | 68-71 | [3] |

| (E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride | Phenylacetylene | Na2CO3, ball-milling, 20 min | High | [4] |

| 4-methylbenzaldoxime | Propargyl alcohol | Sodium hypochlorite | High | [5] |

Experimental Workflow: 1,3-Dipolar Cycloaddition

Caption: Workflow for the 1,3-dipolar cycloaddition synthesis of this compound esters.

References

- 1. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biolmolchem.com [biolmolchem.com]

Application Note and Protocol: A High-Regioselectivity Synthesis of 3-Substituted-4-Isoxazole Carboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Substituted-4-isoxazole carboxylic acids are crucial heterocyclic scaffolds in medicinal chemistry and drug discovery. The isoxazole ring is a key pharmacophore found in numerous therapeutic agents, valued for its ability to participate in various biological interactions.[1] This document provides a detailed experimental protocol for a high-regioselectivity synthesis of 3-substituted-4-isoxazole carboxylic acids, adapted from a patented method.[2] This multi-step synthesis offers high yields and avoids the formation of isomers, which is a common challenge in other synthetic approaches.[2] The protocol is suitable for large-scale preparation.[2]

The synthetic strategy begins with a 3-substituted-3-oxopropionate, which undergoes cyclization with hydroxylamine hydrochloride. The resulting intermediate is then functionalized before a ring-opening and re-cyclization sequence to yield the target carboxylic acid. This method is advantageous due to its mild reaction conditions, high yields in each step, and straightforward work-up procedures.[2]

Overall Synthetic Scheme

The synthesis proceeds through three main steps starting from a β-ketoester (I).

Caption: Overall synthetic workflow for 3-substituted-4-isoxazole carboxylic acid.

Experimental Protocols

This protocol provides methods for the synthesis of two representative compounds: 3-methyl-4-isoxazole carboxylic acid and 3-(4-methoxyphenyl)-4-isoxazole carboxylic acid.

Materials and Equipment:

-

Round-bottom flasks

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer

-

Ethyl acetoacetate or methyl 3-(4-methoxyphenyl)-3-oxopropanoate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, 6N)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Ethyl acetate (EtOAc)

-

Tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Hydroxylamine hydrochloride and DMF-DMA are hazardous. Avoid inhalation, ingestion, and skin contact.

-

Use caution when working with acids and bases.

Protocol 1: Synthesis of 3-Methyl-4-isoxazole Carboxylic Acid

Step 1: Synthesis of 3-Methyl-4,5-dihydro-isoxazol-5-one (Intermediate IIa)

-

In a 2 L flask, dissolve sodium carbonate (53 g, 0.5 mol) in 1.5 L of water with stirring.

-

Once fully dissolved, add hydroxylamine hydrochloride (69.5 g, 1.0 mol) in portions. Stir for 30 minutes until gas evolution ceases.

-

Slowly add methyl acetoacetate (130 g, 1.0 mol) dropwise to the solution at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

After the reaction is complete, extract the aqueous solution with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methyl-4,5-dihydro-isoxazol-5-one as a colorless oil.[2]

Step 2: Synthesis of 4-(Dimethylaminomethylene)-3-methyl-4,5-dihydro-isoxazol-5-one (Intermediate IIIa)

-

Dissolve the crude 3-methyl-4,5-dihydro-isoxazol-5-one (49.5 g, 0.5 mol) in 500 mL of THF in a flask and stir.

-

Cool the reaction mixture to -5 °C using an ice-salt bath.

-

Slowly add N,N-dimethylformamide dimethyl acetal (65.5 g, 0.55 mol) dropwise, maintaining the temperature at or below 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to yield the pure intermediate as a yellow solid.[2]

Step 3: Synthesis of 3-Methyl-4-isoxazole Carboxylic Acid (Final Product)

-

Add the intermediate from Step 2 (50 g, 0.32 mol) and sodium hydroxide (12.8 g, 0.32 mol) to 500 mL of water in a flask.

-

Stir the mixture and heat to 40 °C for 1 hour.

-

After the reaction is complete, concentrate the solution to dryness to obtain the sodium salt of the product.

-

Redissolve the salt in water and slowly add 6N HCl dropwise with stirring until the pH reaches 2-3, at which point a precipitate will form.

-

Extract the acidic solution with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methyl-4-isoxazole carboxylic acid as a solid.[2]

Protocol 2: Synthesis of 3-(4-Methoxyphenyl)-4-isoxazole Carboxylic Acid

The procedure is analogous to Protocol 1, with variations in the starting material and reaction quantities.

Step 1: Synthesis of 3-(4-Methoxyphenyl)-4,5-dihydro-isoxazol-5-one (Intermediate IIb)

-

Starting Material: Methyl 3-(4-methoxyphenyl)-3-oxopropanoate (282 g, 1 mol).

-

Reagents: Sodium carbonate (53 g, 0.5 mol), hydroxylamine hydrochloride (69.5 g, 1 mol) in 1.5 L of water.

-

Procedure: Follow the steps outlined in Protocol 1, Step 1.[2]

Step 2: Synthesis of 4-(Dimethylaminomethylene)-3-(4-methoxyphenyl)-4,5-dihydro-isoxazol-5-one (Intermediate IIIb)

-

Starting Material: 3-(4-Methoxyphenyl)-4,5-dihydro-isoxazol-5-one from the previous step.

-

Reagents: N,N-dimethylformamide dimethyl acetal.

-

Procedure: Follow the steps outlined in Protocol 1, Step 2.[2]

Step 3: Synthesis of 3-(4-Methoxyphenyl)-4-isoxazole Carboxylic Acid (Final Product)

-

Starting Material: Intermediate from Step 2 (50 g, 0.19 mol).

-

Reagents: Sodium hydroxide (7.6 g, 0.19 mol) in 500 mL of water.

-

Procedure: Follow the steps outlined in Protocol 1, Step 3.[2]

Data Presentation

The following tables summarize the quantitative data for the synthesis of the two example compounds.

Table 1: Reaction Yields

| Compound | Step 1 Yield | Step 2 Yield | Step 3 Yield | Overall Yield (approx.) | Reference |

| 3-Methyl-4-isoxazole Carboxylic Acid | 95.9% | - | 89.9% | ~60-70% | [2] |

| 3-(4-Methoxyphenyl)-4-isoxazole Carboxylic Acid | 93.5% | - | 82.0% | ~60-70% | [2] |

Note: The patent provides an overall yield range of 60-70%. Yields for Step 2 were not explicitly stated for each example but are reported to be high.

Table 2: Characterization Data (¹H NMR)

| Compound | Intermediate II (CDCl₃, 400 MHz) δ (ppm) | Final Product (DMSO-d₆, 400 MHz) δ (ppm) | Reference |

| 3-Methyl Derivative | 3.49 (s, 2H), 2.41 (s, 3H) | 9.02 (s, 1H), 2.52 (s, 3H) | [2] |

| 3-(4-Methoxyphenyl) Derivative | 7.61-7.63 (d, J=8 Hz, 2H), 6.96-6.98 (d, J=8 Hz, 2H), 3.87 (s, 3H), 3.78 (s, 2H) | - | [2] |

Reaction Mechanism Visualization

The final step of the synthesis involves a base-catalyzed ring-opening of the lactone followed by a rearrangement and re-cyclization to form the aromatic isoxazole ring.

Caption: Mechanism of the final hydrolysis and rearrangement step.

References

Applications of 3-Isoxazolecarboxylic Acid in Drug Discovery: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, and its derivatives, particularly those containing a carboxylic acid moiety at the 3-position, have demonstrated a broad spectrum of pharmacological activities. This document provides a detailed overview of the applications of 3-isoxazolecarboxylic acid and its analogs in drug discovery, complete with quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Therapeutic Potential and Pharmacological Activities

Derivatives of this compound are versatile compounds that have been explored for various therapeutic indications. Their biological activities are diverse, ranging from anticancer and antimicrobial to anti-inflammatory effects.[1][2][3] The isoxazole core serves as a key pharmacophore, and modifications to the substituents on the ring, as well as derivatization of the carboxylic acid group, have led to the discovery of potent and selective drug candidates.

Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as anticancer agents.[2][4] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a series of novel phenyl-isoxazole-carboxamide derivatives, synthesized from the corresponding isoxazole-carboxylic acid, demonstrated potent activities against melanoma, colon, and liver cancer cell lines.[4]

Table 1: In Vitro Cytotoxicity of Phenyl-Isoxazole-Carboxamide Derivatives [4]

| Compound | Cancer Cell Line | IC50 (µM) |

| 2a | B16F1 (Melanoma) | 7.55 |

| Colo205 (Colon Adenocarcinoma) | 40.85 | |

| HepG2 (Hepatocellular Carcinoma) | - | |

| HeLa (Cervical Adenocarcinoma) | - | |

| 2e | B16F1 (Melanoma) | 0.079 |

| Doxorubicin (Dox) | B16F1 (Melanoma) | 0.056 |

Note: '-' indicates data not specified in the source.

The mechanism of action for many of these anticancer derivatives is still under investigation, but some are believed to induce apoptosis or inhibit key enzymes involved in cancer cell proliferation.

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs.[5] Derivatives of this compound esters have emerged as a promising class of compounds with potent activity against both replicating and non-replicating Mtb.[1][5] These compounds often exhibit low micromolar to submicromolar minimum inhibitory concentrations (MICs).[2][5]

Table 2: Antitubercular Activity of Chalcone-Linked 5-Phenyl-3-isoxazolecarboxylic Acid Methyl Esters [2]

| Compound | M. tuberculosis H37Rv MIC (µg/mL) |

| 186 | 0.25 |

| 187 | 0.12 |

| Isoniazid | - |

| Rifampicin | - |

| Streptomycin | - |

| Ethambutol | - |

Note: '-' indicates data not specified in the source for standard drugs.

Anti-inflammatory Activity

Isoxazole derivatives have been investigated for their anti-inflammatory properties.[1][6] Certain isoxazole-oxazole hybrids have demonstrated potent inhibition of T-cell proliferation and the production of pro-inflammatory cytokines such as IL-17 and IFN-γ, suggesting their potential in treating autoimmune diseases.[1]

Table 3: Anti-inflammatory Activity of an Isoxazole-Oxazole Hybrid (Compound 36) [1]

| Activity | IC50 (µM) |

| T-cell proliferation inhibition | ≤ 0.01 |

| IL-17FF production inhibition | ≤ 0.01 |

| IFN-γ production inhibition | ≤ 0.01 |

Enzyme Inhibition

Derivatives of this compound have also been designed as inhibitors of specific enzymes implicated in disease.

-

Xanthine Oxidase Inhibition: A series of 5-phenylisoxazole-3-carboxylic acid derivatives were synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme involved in gout. Many of these compounds displayed inhibitory potency in the micromolar to submicromolar range.[7]

-

Mitochondrial Permeability Transition Pore (mtPTP) Inhibition: Diarylisoxazole-3-carboxamides have been identified as potent inhibitors of the mtPTP, a key player in cell death pathways. These compounds were found to be significantly more potent than previously reported inhibitors.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound derivatives.

Synthesis of Phenyl-isoxazole-Carboxamide Derivatives[4]

This protocol describes the coupling reaction between a this compound derivative and an aniline to form a carboxamide.

Materials:

-

5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid

-

Dichloromethane (DCM)

-

N,N'-Dimethylaminopyridine (DMAP)

-

N'-(3-Dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDC)

-

Aniline derivatives

-

Argon gas

-